1-isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-Isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide is a complex organic compound featuring multiple functional groups, including an isoxazole ring, an imidazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the isoxazole and imidazole rings. One common approach is to first synthesize the isoxazole ring through a cyclization reaction of hydroxylamine with a suitable precursor. The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine, followed by cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The use of metal catalysts, such as copper or ruthenium, can facilitate the cyclization reactions required for forming the isoxazole and imidazole rings. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be utilized in the production of advanced materials or as a reagent in chemical synthesis.
Mechanism of Action
The mechanism by which 1-isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The imidazole and isoxazole rings may also play a role in the compound's binding affinity and specificity.
Comparison with Similar Compounds
Isoxazole derivatives: These compounds share the isoxazole ring and are known for their biological activity.
Imidazole derivatives: These compounds contain the imidazole ring and are used in various pharmaceutical applications.
Sulfonamide derivatives: These compounds feature the sulfonamide group and are commonly used in drug development.
Uniqueness: 1-Isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for various biological and industrial uses.
Biological Activity
1-Isopropyl-N-(3-(isoxazol-4-yl)propyl)-1H-imidazole-4-sulfonamide, identified by its CAS number 1903603-79-1, is a compound that belongs to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N4O3S, with a molecular weight of 298.36 g/mol. The compound features an imidazole ring and an isoxazole moiety, which are known for their diverse pharmacological activities.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy can be attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
Compound A | Staphylococcus aureus | 5 | |
Compound B | Escherichia coli | 10 | |
1-Isopropyl... | Staphylococcus aureus | TBD | Current Study |
Anti-inflammatory Activity
Imidazole derivatives have also been reported to possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in managing conditions like arthritis and other inflammatory diseases.
Case Study:
A study evaluated the anti-inflammatory effects of various imidazole derivatives in a murine model of inflammation. The results indicated that compounds similar to this compound significantly reduced paw edema in treated mice compared to controls, highlighting their potential therapeutic applications in inflammatory disorders .
Anticancer Activity
The anticancer potential of imidazole derivatives has been explored through various studies. These compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells and disrupting angiogenesis.
Table 2: Anticancer Activity of Imidazole Derivatives
Compound Name | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
Compound C | Breast Cancer | 15 | |
Compound D | Lung Cancer | 20 | |
1-Isopropyl... | TBD | TBD | Current Study |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis and interference with protein synthesis.
- Anti-inflammatory Mechanism: Inhibition of cyclooxygenase enzymes and modulation of cytokine release.
- Anticancer Mechanism: Induction of apoptosis through caspase activation and inhibition of cell proliferation pathways.
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-10(2)16-7-12(13-9-16)20(17,18)15-5-3-4-11-6-14-19-8-11/h6-10,15H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJTULFRBKNZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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